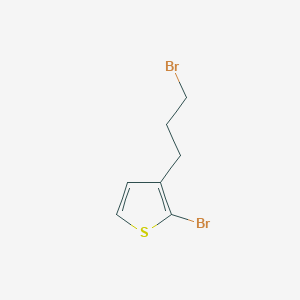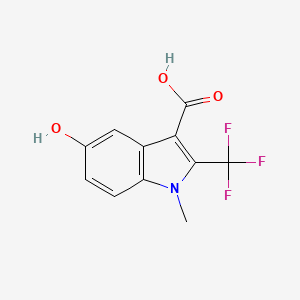
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid: is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a hydroxyl group at the 5-position, a methyl group at the 1-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-hydroxyindole.
Methylation: The 1-position of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Trifluoromethylation: The 2-position is then trifluoromethylated using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.
Carboxylation: Finally, the 3-position is carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group at the 3-position can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted indole derivatives.
科学的研究の応用
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position and the carboxylic acid group at the 3-position are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group at the 2-position enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
5-Hydroxyindole-3-carboxylic acid: Lacks the methyl and trifluoromethyl groups.
1-Methylindole-3-carboxylic acid: Lacks the hydroxyl and trifluoromethyl groups.
2-(Trifluoromethyl)indole-3-carboxylic acid: Lacks the hydroxyl and methyl groups.
Uniqueness
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and carboxylic acid groups provide sites for chemical modification and interaction with biological targets.
特性
分子式 |
C11H8F3NO3 |
|---|---|
分子量 |
259.18 g/mol |
IUPAC名 |
5-hydroxy-1-methyl-2-(trifluoromethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C11H8F3NO3/c1-15-7-3-2-5(16)4-6(7)8(10(17)18)9(15)11(12,13)14/h2-4,16H,1H3,(H,17,18) |
InChIキー |
ILVUSVIWPKHHDJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)O)C(=C1C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
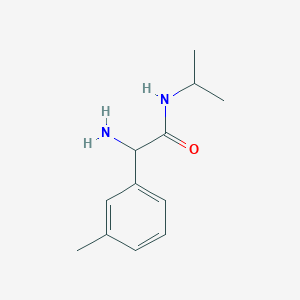

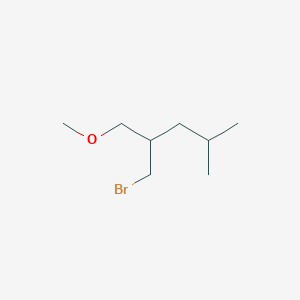
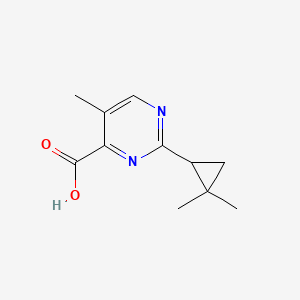
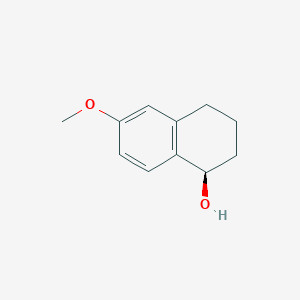


![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
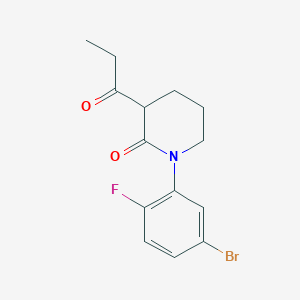
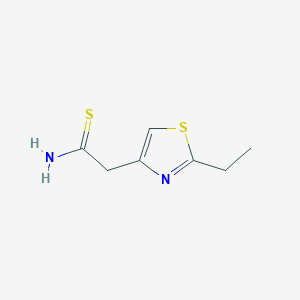
![Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13186096.png)
